

Introduction: The Structural and Tautomeric Complexity of 5-Amino-2-hydroxypyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Amino-2-hydroxypyridine

Cat. No.: B188172

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5-Amino-2-hydroxypyridine (CAS 33630-94-3, Molecular Formula: C₅H₆N₂O, Molecular Weight: 110.11 g/mol) is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.^{[1][2][3][4]} Its utility as a building block stems from its bifunctional nature, possessing both an amino and a hydroxyl group on an aromatic scaffold.

A critical aspect of this molecule's chemistry, which dictates its spectral behavior, is its existence in a tautomeric equilibrium with its pyridone form, 5-Amino-2(1H)-pyridone.^[5] The position of this equilibrium is highly sensitive to the molecule's environment, particularly the polarity of the solvent.^{[6][7]} Non-polar solvents tend to favor the 2-hydroxypyridine form, while polar solvents, capable of hydrogen bonding, stabilize the more polar 2-pyridone tautomer.^{[6][7]} This phenomenon is the single most important factor in interpreting the spectral data that follows. Understanding this equilibrium is not merely academic; it is essential for predicting reaction outcomes, understanding biological activity, and ensuring analytical reproducibility.

Caption: The two tautomeric forms of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. For **5-Amino-2-hydroxypyridine**, the choice of solvent is a critical experimental parameter that directly influences which tautomer is observed.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures data integrity and reproducibility.

- Sample Preparation:
 - Accurately weigh 10-15 mg of high-purity **5-Amino-2-hydroxypyridine**.
 - Select a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended due to its ability to dissolve polar compounds and slow the exchange rate of labile protons (NH, OH), making them more likely to be observed.
 - Add approximately 0.7 mL of the chosen solvent to the sample and vortex until fully dissolved.
 - Transfer the solution to a 5 mm NMR tube.
- Instrumental Setup (400 MHz Spectrometer or higher):
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal resolution and peak shape.
 - Acquire a standard ¹H spectrum (zg30 pulse program) followed by a proton-decoupled ¹³C spectrum (zgpg30 pulse program).^[8]
 - Calibrate the spectra using the residual solvent peak (DMSO-d₆: δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. Due to the influence of the electron-donating amino group and the tautomer-dependent hydroxyl/amide function, the aromatic protons exhibit a predictable pattern. The data presented below is predicted for the dominant pyridone tautomer in DMSO-d₆.

Caption: Proton and Carbon numbering for NMR assignment.

Table 1: Predicted ^1H NMR Spectral Data for 5-Amino-2(1H)-pyridone in DMSO-d₆

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
NH (Amide)	10.5 - 11.5	Broad Singlet	-	Labile proton, position is concentration-dependent. Characteristic of the pyridone form.
H-6	7.0 - 7.2	Doublet	J = 2-3 Hz (meta)	Appears as a narrow doublet due to small meta-coupling with H-4.
H-4	6.8 - 7.0	Doublet of Doublets	J = 8-9 Hz (ortho), J = 2-3 Hz (meta)	Coupled to both H-3 (ortho) and H-6 (meta).
H-3	6.0 - 6.2	Doublet	J = 8-9 Hz (ortho)	Upfield shift due to proximity to the amide nitrogen. Coupled to H-4.
NH ₂ (Amino)	4.5 - 5.5	Broad Singlet	-	Labile protons, position is concentration-dependent.

- Expertise & Causality: The significant downfield shift of the amide NH proton (>10 ppm) is a definitive marker for the pyridone tautomer. In the hydroxypyridine form, the OH proton would appear further upfield. The splitting patterns follow standard aromatic coupling rules: H-4 is a

doublet of doublets because it "feels" both its ortho neighbor (H-3) and its meta neighbor (H-6).

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shift of each carbon is highly sensitive to its electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Amino-2(1H)-pyridone in DMSO-d₆

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
C-2	160 - 165	Carbonyl carbon, significantly deshielded. The most downfield signal.
C-6	138 - 142	Deshielded due to proximity to the electronegative ring nitrogen.
C-4	130 - 135	Aromatic CH carbon.
C-5	120 - 125	Shielded by the electron-donating effect of the attached amino group.
C-3	115 - 120	Aromatic CH carbon.

- Trustworthiness: The presence of a signal in the 160-165 ppm region is irrefutable evidence for a carbonyl carbon (C=O), confirming the pyridone tautomer as the major species in polar solvents. The C-5 chemical shift is shifted upfield relative to other aromatic carbons due to the strong electron-donating resonance effect of the amino group.

Infrared (IR) Spectroscopy

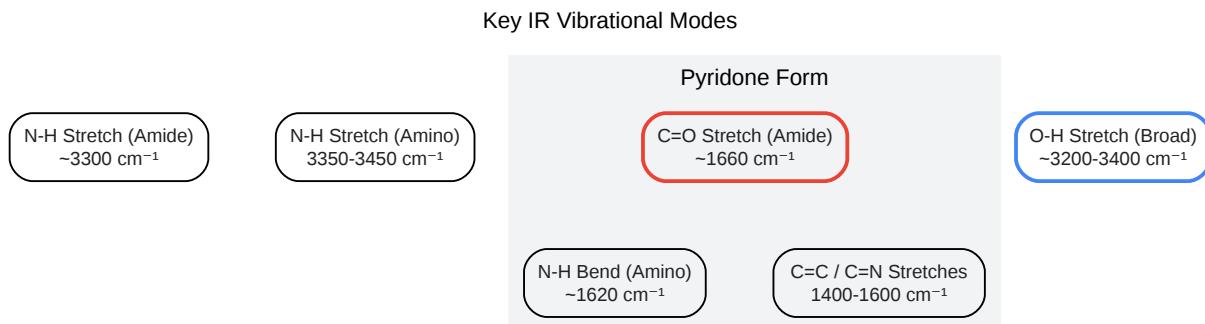
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: Acquiring an IR Spectrum

- Sample Preparation (ATR):
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Collect a background spectrum of the empty ATR crystal.
 - Place a small amount of the solid **5-Amino-2-hydroxypyridine** powder onto the crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect the sample spectrum over a range of 4000-600 cm^{-1} .
 - The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

IR Spectral Data and Interpretation

The IR spectrum provides a clear distinction between the two tautomers. The presence or absence of a strong carbonyl (C=O) absorption is the key diagnostic feature.



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Caption: Workflow of key functional group identification via IR.

Table 3: Characteristic IR Absorption Bands for **5-Amino-2-hydroxypyridine**

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Significance
3450 - 3300	Asymmetric & Symmetric Stretch	Primary Amine (-NH ₂)	Confirms the presence of the amino group.[9][10]
~3300	N-H Stretch	Amide (-CONH-)	Broad peak, often overlapping with NH ₂ stretches. Indicative of the pyridone form.
~1660 (Strong)	C=O Stretch	Amide (Pyridone)	Key diagnostic peak. Its strong intensity confirms the pyridone tautomer is dominant in the solid state.[7]
~1620	N-H Scissoring Bend	Primary Amine (-NH ₂)	Confirms the amino group.[9][10]
1600 - 1400	C=C and C=N Stretches	Aromatic Ring	A series of bands confirming the pyridine ring structure. [11]
1330 - 1260	C-N Stretch	Aromatic Amine	Stretching of the bond between the ring and the amino nitrogen.[9]

- Authoritative Grounding: In the solid state, intermolecular hydrogen bonding strongly favors the pyridone tautomer.[7] Therefore, the most prominent and diagnostically significant peak in the IR spectrum will be the strong carbonyl (C=O) stretch around 1660 cm⁻¹. A broad O-H stretch, characteristic of the hydroxypyridine form, would be weak or absent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structural features.

Experimental Protocol: Electron Ionization (EI) MS

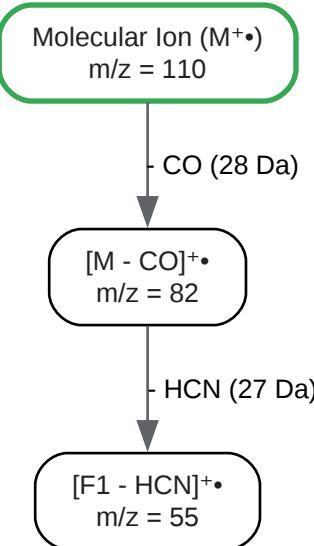
- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe, and heated under vacuum to induce vaporization.
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion ($M^{+\bullet}$).
- **Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrum Interpretation

The molecular weight of $C_5H_6N_2O$ is 110.11. The mass spectrum is expected to show a molecular ion peak at $m/z = 110$.

- **Molecular Ion ($M^{+\bullet}$):** The peak at $m/z = 110$ corresponds to the intact molecule that has lost one electron. Its presence confirms the molecular weight.
- **Fragmentation:** The molecular ion is high in energy and can fragment into smaller, more stable ions. The fragmentation pattern provides structural clues. For pyridone structures, a common initial fragmentation is the loss of a neutral carbon monoxide (CO) molecule.

Proposed EI-MS Fragmentation Pathway

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Caption: Key fragmentation steps for 5-Amino-2-pyridone.

Table 4: Predicted Key Fragments in the Mass Spectrum

m/z	Proposed Fragment	Notes
110	[C ₅ H ₆ N ₂ O] ⁺ •	Molecular Ion (M ⁺ •)
82	[C ₄ H ₆ N ₂] ⁺ •	Loss of carbon monoxide (-CO) from the pyridone ring. A very common fragmentation for this class of compounds.
55	[C ₃ H ₃ N] ⁺ •	Subsequent loss of hydrogen cyanide (-HCN) from the m/z 82 fragment. A characteristic fragmentation for pyridine-derived structures.[12]

- Logic & Integrity: This proposed fragmentation pathway is a self-validating system. The observation of a peak at m/z 82 (a neutral loss of 28 Da from the molecular ion) strongly supports the pyridone structure, as the hydroxypyridine tautomer would not be expected to

lose CO as readily. The further loss of 27 Da (HCN) to give a peak at m/z 55 is characteristic of the underlying pyridine ring structure.

Conclusion

The comprehensive spectral analysis of **5-Amino-2-hydroxypyridine** reveals a molecule whose analytical signature is fundamentally governed by its tautomeric equilibrium.

- NMR spectroscopy in polar solvents like DMSO-d₆ confirms the dominant structure as the 5-Amino-2(1H)-pyridone tautomer, identified by a characteristic downfield amide proton signal and a carbonyl carbon signal around 160 ppm.
- Infrared spectroscopy corroborates this finding, with a strong C=O stretching vibration near 1660 cm⁻¹ serving as the key diagnostic peak in the solid state.
- Mass spectrometry confirms the molecular weight of 110 g/mol and displays a fragmentation pattern consistent with the pyridone structure, notably the initial loss of carbon monoxide.

This guide provides the foundational data and interpretive logic necessary for researchers engaged in the synthesis, quality control, and application of this versatile chemical building block. The protocols and insights described herein are designed to ensure scientific rigor and promote a deeper understanding of the interplay between molecular structure and spectroscopic output.

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- To cite this document: BenchChem. [Introduction: The Structural and Tautomeric Complexity of 5-Amino-2-hydroxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188172#spectral-data-of-5-amino-2-hydroxypyridine-nmr-ir-mass-spec>]

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